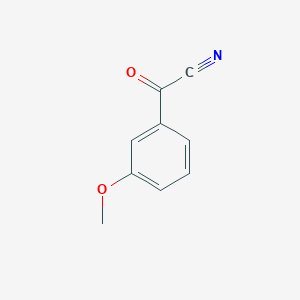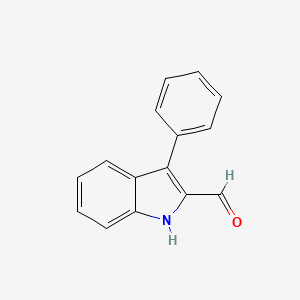
3-甲氧基苯甲酰氰
描述
3-Methoxybenzoyl cyanide, also known as 3-Cyanophenyl methyl ether or 3-Methoxybenzoylnitrile, is a chemical compound . It has the CAS Number: 23194-66-3 and a molecular weight of 161.16 . The IUPAC name for this compound is (3-methoxyphenyl) (oxo)acetonitrile .
Molecular Structure Analysis
The molecular formula of 3-Methoxybenzoyl cyanide is C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c1-12-8-4-2-3-7 (5-8)9 (11)6-10/h2-5H,1H3 .Physical And Chemical Properties Analysis
3-Methoxybenzoyl cyanide has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.4±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol . The flash point is 98.9±0.0 °C .科学研究应用
氰化物检测的荧光化学传感器
3-甲氧基苯甲酰氰衍生物已被用于设计一种荧光“关闭”探针,专门用于检测氰化物(CN-)离子。这种基于迈克尔型亲核加成反应和分子内电荷转移机制的方法对氰化物表现出高选择性、灵敏度和快速识别,检测限为6.8 μM。这在环境监测和安全评估中具有应用价值(Orrego-Hernández & Portilla, 2017)。
“绿色”苯甲酰化方法
在绿色化学领域,苯甲酰氰,包括3-甲氧基苯甲酰氰,已被用作核苷苷苷的苯甲酰化的良性替代品。这种方法在离子液体中使用,与传统系统相比,提出了一种温和且环保的方案,具有在制药和生物化学研究中的潜在应用(Prasad et al., 2005)。
作为铁(III)螯合剂的研究
2,3-双(对甲氧基苯甲酰)环戊二烯,一种与3-甲氧基苯甲酰氰密切相关的化合物,已被研究作为潜在的铁(III)螯合剂。这项研究集中在其与Fe3+离子的反应上,暗示了在各种材料中对铁(III)的分析检测中的潜在应用(Arbab Zavar et al., 2006)。
苯并噁唑的合成
钾氰化物促进的2-芳基苯并噁唑的合成已被探索,其中一步涉及使用含有3-甲氧基苯甲酰氰等化合物的甲醇溶液。这种方法在有机化学中具有重要意义,特别是在复杂分子的合成中(López-Ruiz等,2010)。
对代谢研究的贡献
在营养科学中,与3-甲氧基苯甲酰氰相关的化合物,如花青素3-葡萄糖苷,已被研究其在人体中的吸收和代谢。这项研究有助于理解膳食花青素的生物利用度和健康效应(Fang, 2014)。
环境和生物应用
一项涉及一种基于苯并噁唑的化学传感器用于检测CN−离子的研究突出了3-甲氧基苯甲酰氰的衍生物的使用。这种传感器对于环境监测和生物成像具有重要意义,因为其具有高灵敏度和选择性(Jothi et al., 2022)。
作用机制
Target of Action
Cyanide compounds, a group to which 3-methoxybenzoyl cyanide belongs, are known to have a high affinity for metals of metalloenzymes
Mode of Action
Cyanide compounds are known to bind tightly to the metals of metalloenzymes, inhibiting their function . This could potentially lead to a disruption of various biochemical processes in the body.
Biochemical Pathways
Cyanide compounds, including 3-Methoxybenzoyl cyanide, can affect several biochemical pathways. They are known to react with keto-compounds to form cyanohydrin derivatives, react with Schiff-base intermediates to form nitrile derivatives, and chelate di- and trivalent metal ions in metalloenzymes . These reactions can disrupt normal biochemical processes and lead to various downstream effects.
Pharmacokinetics
Given its chemical structure, it is likely to be absorbed through the gastrointestinal tract if ingested, and possibly through the skin or lungs if inhaled or comes into contact with the skin .
Result of Action
Cyanide compounds are known to cause dramatic and severe poisoning which can rapidly lead to death . Chronic cyanide intoxication may also occur, although this is less likely owing to the high LD50 of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxybenzoyl cyanide. For example, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s toxicity can be influenced by the route of exposure (ingestion, inhalation, or skin contact) and the individual’s health status .
安全和危害
未来方向
属性
IUPAC Name |
3-methoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLCTVJWFATQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494332 | |
| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23194-66-3 | |
| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)




![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)


